Denopterin

Description

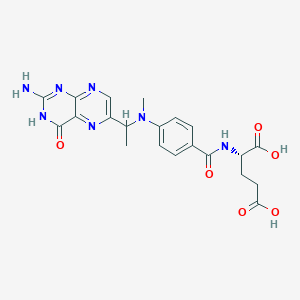

Structure

2D Structure

3D Structure

Properties

CAS No. |

22006-84-4 |

|---|---|

Molecular Formula |

C21H23N7O6 |

Molecular Weight |

469.5 g/mol |

IUPAC Name |

(2S)-2-[[4-[1-(2-amino-4-oxo-3H-pteridin-6-yl)ethyl-methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C21H23N7O6/c1-10(14-9-23-17-16(24-14)19(32)27-21(22)26-17)28(2)12-5-3-11(4-6-12)18(31)25-13(20(33)34)7-8-15(29)30/h3-6,9-10,13H,7-8H2,1-2H3,(H,25,31)(H,29,30)(H,33,34)(H3,22,23,26,27,32)/t10?,13-/m0/s1 |

InChI Key |

FLWWDYNPWOSLEO-HQVZTVAUSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Denopterin; Dimetfol; N10,9-Dimethylfolic acid; |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Denopterin and its Antifolate Analogs in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denopterin, an antifolate agent, operates at the crux of cellular proliferation by inhibiting dihydrofolate reductase (DHFR), a pivotal enzyme in DNA synthesis. This technical guide provides an in-depth exploration of the mechanism of action of this compound and its more extensively studied analogs, such as Aminopterin and Methotrexate, in the context of oncology. By elucidating the folate metabolic pathway, detailing experimental protocols for assessing DHFR inhibition and cellular viability, and presenting quantitative data on the efficacy of these compounds, this document serves as a comprehensive resource for researchers in cancer biology and drug development. Through detailed signaling pathway diagrams and experimental workflows, we aim to provide a clear and actionable understanding of how these antimetabolites exert their cytotoxic effects on cancer cells.

Introduction to this compound and the Role of Antifolates in Oncology

This compound is classified as a dihydrofolate reductase (DHFR) inhibitor and an antifolate agent.[1] Antimetabolites like this compound exert toxic effects on cells, making them candidates for cancer therapy.[1] The therapeutic principle of antifolates hinges on their structural similarity to folic acid, enabling them to competitively inhibit enzymes involved in folate metabolism. This inhibition disrupts the synthesis of nucleotides, which are essential for DNA replication and repair, thereby selectively targeting rapidly proliferating cancer cells.[2]

The folate metabolic pathway is critical for the de novo synthesis of purines and thymidylate, foundational components of DNA. DHFR is the key enzyme in this pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in various biosynthetic reactions. By inhibiting DHFR, antifolates lead to a depletion of the THF pool, which in turn stalls DNA synthesis and induces cell cycle arrest and apoptosis.

The Folate Signaling Pathway and DHFR Inhibition

The folate cycle is a critical metabolic pathway for cancer cell proliferation.[3] It is intricately linked to nucleotide synthesis and cellular redox homeostasis.[2][3] The central mechanism of action for this compound and its analogs is the competitive inhibition of DHFR.

As depicted in Figure 1, folate is transported into the cell and converted to DHF. DHFR then reduces DHF to THF. THF is a crucial cofactor for thymidylate synthase, which converts deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. THF is also involved in purine synthesis. This compound and other antifolates competitively bind to the active site of DHFR, preventing the regeneration of THF and thereby halting DNA replication. Recent research also suggests that folate metabolism is linked to other signaling pathways, such as JAK-STAT, which can be activated by folic acid through the folate receptor alpha (FRα), a receptor often overexpressed in cancer cells.[4][5]

Quantitative Analysis of Antifolate Efficacy

While specific quantitative data for this compound is scarce in publicly available literature, the efficacy of its close analog, Aminopterin, has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

| Cell Line | Cancer Type | Compound | IC50 (Median) | Reference |

| Pediatric Leukemia/Lymphoma | Leukemia/Lymphoma | Aminopterin | 17 nM | [6] |

| Pediatric Leukemia/Lymphoma | Leukemia/Lymphoma | Methotrexate | 78 nM | [6] |

| Lymphoma and ALL cell lines | Lymphoma/Leukemia | Aminopterin | 1 nM - 10 µM | [7] |

Table 1: Comparative IC50 Values of Aminopterin and Methotrexate in Cancer Cell Lines.

The data in Table 1 demonstrates the potent cytotoxic effects of Aminopterin and Methotrexate at nanomolar concentrations. Talotrexin and Aminopterin generally exhibit lower IC50 values than Methotrexate and Pemetrexed across the tested pediatric leukemia and lymphoma cell lines.[6]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory effect of a compound on DHFR activity. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the DHFR-catalyzed reduction of DHF to THF.[8][9]

Materials:

-

Purified DHFR enzyme

-

DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Dihydrofolic acid (DHF) solution

-

NADPH solution

-

Test compound (e.g., this compound) dissolved in an appropriate solvent

-

Positive control inhibitor (e.g., Methotrexate)[10]

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation: Prepare fresh solutions of DHF and NADPH in DHFR Assay Buffer. Prepare serial dilutions of the test compound and the positive control.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

DHFR Assay Buffer

-

DHFR enzyme solution

-

Test compound dilution or control (buffer for uninhibited reaction, Methotrexate for positive control)

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add NADPH solution to all wells.

-

Measurement: Immediately before adding the substrate, start monitoring the absorbance at 340 nm. Add the DHF solution to initiate the reaction.

-

Data Acquisition: Record the absorbance at 340 nm every 15-30 seconds for 5-10 minutes. The rate of decrease in absorbance is proportional to DHFR activity.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cycling back to folate metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The folate cycle is a new metabolic weakness of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging roles for folate receptor FOLR1 in signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

Denopterin: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denopterin, a synthetic pteridine derivative, is recognized for its potent antineoplastic properties, primarily attributed to its function as a dihydrofolate reductase (DHFR) inhibitor. This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound, intended to serve as a valuable resource for researchers in medicinal chemistry and drug development. This document outlines a detailed synthesis protocol, summarizes key chemical and physical properties in tabular format, and presents a logical workflow for its synthesis and characterization.

Introduction

This compound, also known as N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid, is a folate antagonist classified as an antimetabolite.[1][2] Its structural similarity to folic acid allows it to competitively inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway.[3] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids.[2][3] By disrupting this pathway, this compound effectively halts DNA replication and cell division, exhibiting potent cytotoxic effects on rapidly proliferating cells, particularly cancer cells.[2]

Chemical Properties

This compound is a solid compound with the molecular formula C₂₁H₂₃N₇O₆ and a molecular weight of 469.45 g/mol .[4] It is typically supplied with a purity of 98% or higher.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 22006-84-4 | [4] |

| Molecular Formula | C₂₁H₂₃N₇O₆ | [4] |

| Molecular Weight | 469.45 g/mol | [4] |

| Appearance | Solid | [4] |

| Purity | ≥ 98% | [4] |

Further quantitative data on properties such as melting point, solubility in various solvents, and specific optical rotation are not consistently available in the public domain and would require experimental determination.

Synthesis of this compound

The synthesis of this compound was first reported by Hultquist and his colleagues in 1949. While the full detailed protocol from the original publication is not readily accessible, the general synthetic strategy involves the condensation of a pteridine intermediate with a p-aminobenzoylglutamic acid derivative. A generalized workflow for the synthesis is presented below.

General Synthetic Workflow

The synthesis of this compound can be logically divided into three main stages: preparation of the pteridine core, synthesis of the side chain, and the final condensation reaction.

Caption: Figure 1. Generalized workflow for the synthesis of this compound.

Experimental Protocol (Conceptual)

A detailed experimental protocol is not available in the reviewed literature. The following is a conceptualized procedure based on general organic synthesis principles for similar compounds.

Materials:

-

2,4-Diamino-6-bromomethylpteridine hydrobromide

-

Diethyl N-(p-methylaminobenzoyl)-L-glutamate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification apparatus (chromatography columns, etc.)

Procedure:

-

Condensation: To a solution of diethyl N-(p-methylaminobenzoyl)-L-glutamate in anhydrous DMF, an equimolar amount of 2,4-Diamino-6-bromomethylpteridine hydrobromide is added. The reaction mixture is stirred under an inert atmosphere, and triethylamine is added dropwise to neutralize the hydrobromide salt and facilitate the reaction. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of starting materials.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the crude product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Hydrolysis (Deprotection): The purified ester intermediate is dissolved in a mixture of ethanol and water. A solution of sodium hydroxide is added, and the mixture is stirred at room temperature until the hydrolysis of the ester groups is complete (monitored by TLC).

-

Acidification and Isolation: The reaction mixture is then acidified with hydrochloric acid to precipitate the final product, this compound. The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the pure compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following experimental techniques are recommended.

Table 2: Recommended Analytical Methods for this compound Characterization

| Technique | Purpose | Expected Data |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of the chemical framework. | Chemical shifts (ppm) and coupling constants (Hz) corresponding to the protons and carbons in the this compound molecule. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the exact mass of this compound. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating the purity of the compound. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C=O, C=N, and aromatic C-H bonds. |

| Elemental Analysis | Confirmation of the elemental composition. | Percentages of Carbon, Hydrogen, and Nitrogen that match the theoretical values for C₂₁H₂₃N₇O₆. |

Experimental Workflow for Characterization

Caption: Figure 2. Experimental workflow for the characterization of this compound.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR).[3] This inhibition disrupts the synthesis of tetrahydrofolate, a key one-carbon carrier in various metabolic pathways essential for cell proliferation.

DHFR Inhibition Pathway

The inhibition of DHFR by this compound leads to a cascade of downstream effects, ultimately resulting in the cessation of DNA synthesis and cell division.

Caption: Figure 3. Signaling pathway of DHFR inhibition by this compound.

Conclusion

References

Denopterin: An In-Depth Technical Guide on its Role in Folate Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Folate Metabolism and the Role of Antifolates

Folate-mediated one-carbon metabolism is a fundamental network of biochemical reactions essential for cellular proliferation and maintenance. This pathway is responsible for the synthesis of purines and thymidylate, the building blocks of DNA, as well as for the methylation of various molecules, including DNA, RNA, and proteins. The central molecule in this pathway is tetrahydrofolate (THF), which acts as a carrier of one-carbon units.

Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, responsible for the reduction of dihydrofolate (DHF) to THF.[1] The continuous regeneration of THF by DHFR is critical for maintaining the intracellular pool of folate cofactors required for nucleotide biosynthesis.

Antifolates are a class of drugs that interfere with folate metabolism. They are structurally similar to folic acid and act by inhibiting one or more enzymes in the folate pathway. Denopterin is classified as a classical antifolate and a competitive inhibitor of DHFR.[2] By binding to the active site of DHFR, this compound prevents the reduction of DHF, leading to a depletion of THF and a subsequent disruption of DNA synthesis. This mechanism makes this compound and other antifolates effective as anti-cancer agents, as they preferentially target rapidly dividing cancer cells that have a high demand for nucleotide precursors.

This compound's Mechanism of Action: Inhibition of Dihydrofolate Reductase

The primary molecular target of this compound is the enzyme dihydrofolate reductase (DHFR). DHFR catalyzes the NADPH-dependent reduction of DHF to THF, a critical step in the folate cycle.

Signaling Pathway of Folate Metabolism and DHFR Inhibition

The following diagram illustrates the central role of DHFR in the folate pathway and the point of inhibition by this compound.

Caption: Folate metabolism and the inhibitory action of this compound on DHFR.

Quantitative Analysis of this compound's Inhibitory Activity

A critical aspect of characterizing any enzyme inhibitor is the determination of its potency, typically expressed as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While specific, publicly available quantitative data for this compound is limited, the following table outlines the typical parameters measured for DHFR inhibitors.

| Parameter | Description | Typical Units | Significance |

| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | nM or µM | A measure of the inhibitor's potency under specific experimental conditions. |

| Ki | The dissociation constant for the binding of an inhibitor to an enzyme. | nM or µM | An intrinsic measure of the inhibitor's binding affinity, independent of substrate concentration. |

Note: No specific Ki or IC50 values for this compound were found in the public domain during the literature search for this guide.

Experimental Protocols

The following section details a generalized experimental protocol for determining the inhibitory activity of a compound like this compound on dihydrofolate reductase.

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

Purified recombinant human DHFR

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM DTT)

-

This compound (or other inhibitor) stock solution in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow:

References

An In-depth Technical Guide to the Cytotoxic Effects of Daphnoretin

Disclaimer: Initial searches for "Denopterin" did not yield relevant results. Based on the similarity of the name and the context of cytotoxic effects, this guide focuses on Daphnoretin , a natural compound with well-documented anti-cancer properties. It is presumed that "this compound" was a typographical error.

Introduction

Daphnoretin is a bicoumarin, a natural compound isolated from plants of the Daphne and Wikstroemia species, which have been used in traditional medicine. Recent scientific investigations have highlighted its potential as an anti-cancer agent due to its ability to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in a variety of cancer cell lines. This technical guide provides a comprehensive overview of the cytotoxic mechanisms of Daphnoretin, detailing the experimental protocols used to elucidate these effects and summarizing the quantitative data on its efficacy.

Data Presentation: Cytotoxicity of Daphnoretin

The cytotoxic potential of Daphnoretin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for Daphnoretin have been determined across various human cancer cell lines, demonstrating a broad spectrum of activity.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| HOS | Human Osteosarcoma | 3.89 | 72 |

| A549 | Lung Cancer | Not specified, but dose-dependent effects observed | 24 |

| HeLa | Cervical Cancer | Significant inhibition observed | Not specified |

| MCF-7 | Breast Cancer | Significant suppression observed | Not specified |

| MDA-MB-231 | Breast Cancer | Significant suppression observed | Not specified |

| A375 | Malignant Melanoma | Dose-dependent inhibition observed | 24 |

| B16 | Murine Malignant Melanoma | Dose-dependent inhibition observed | 24 |

| HCT116 | Colon Cancer | Inhibition of proliferation observed | Not specified |

| U87 | Glioblastoma | Significant inhibition observed | Not specified |

| U251 | Glioblastoma | Significant inhibition observed | Not specified |

Note: This table is a compilation of data from multiple studies. Specific IC50 values may vary depending on the experimental conditions.

Core Mechanisms of Action

Daphnoretin exerts its cytotoxic effects primarily through two interconnected mechanisms: the induction of cell cycle arrest and the activation of apoptosis (programmed cell death).

-

Cell Cycle Arrest: Daphnoretin has been shown to halt the progression of the cell cycle in cancer cells, preventing them from dividing and proliferating. In human osteosarcoma (HOS) cells, it induces a G2/M phase arrest, which is accompanied by the downregulation of key regulatory proteins such as cdc2, cyclin A, and cyclin B1[1]. In breast cancer cells, it causes an S phase arrest by increasing p21 levels and decreasing cyclin E and CDK2 levels[2].

-

Induction of Apoptosis: A primary mechanism of Daphnoretin's anti-cancer activity is its ability to induce apoptosis. This is achieved through the intrinsic, or mitochondrial, pathway. Daphnoretin modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax[3][4]. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm[1]. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which dismantle the cell, leading to apoptotic death[1][3].

-

Modulation of Signaling Pathways: The PI3K/Akt signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation, is a key target of Daphnoretin. Studies have shown that Daphnoretin can significantly decrease the phosphorylation of PI3K and Akt, thereby inhibiting this pro-survival pathway and sensitizing cancer cells to apoptosis[2][5].

Experimental Protocols

The following are detailed methodologies for the key experiments used to investigate the cytotoxic effects of Daphnoretin.

1. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Daphnoretin (e.g., 0, 1, 2, 4, 8, 16 µM) and a vehicle control (DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Protocol:

-

Seed cells and treat with Daphnoretin as described for the MTT assay.

-

Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

-

3. Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

-

Protocol:

-

Seed and treat cells with Daphnoretin as previously described.

-

Harvest and wash the cells with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at 4°C for at least 30 minutes (or store for longer periods).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

4. Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Protocol:

-

After treatment with Daphnoretin, lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cdc2, cyclin B1, Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, β-actin as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Mandatory Visualizations

References

- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Daphnoretin-induced apoptosis in HeLa cells: a possible mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Daphnoretin induces reactive oxygen species-mediated apoptosis in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Denopterin: A Potential Antineoplastic Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denopterin is a folate analog that acts as a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides and certain amino acids. By disrupting the folate metabolic pathway, this compound has demonstrated potential as an antineoplastic agent. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, potential therapeutic applications, and the methodologies for its preclinical evaluation. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also presents generalized experimental protocols and data tables, using the well-established DHFR inhibitor Methotrexate as a comparator to illustrate the expected data formats and outcomes.

Introduction

Cancer remains a leading cause of mortality worldwide, driving the continuous search for novel and effective therapeutic agents. Antimetabolites, which interfere with the metabolic pathways essential for cell growth and proliferation, represent a cornerstone of cancer chemotherapy. This compound, a pteridine derivative, belongs to the class of antifolates and has been identified as an inhibitor of dihydrofolate reductase (DHFR).[1][2] This enzyme plays a crucial role in maintaining the intracellular pool of tetrahydrofolate (THF), a coenzyme vital for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. Rapidly dividing cancer cells have a high demand for these precursors, making DHFR an attractive target for anticancer therapy. This guide will delve into the technical aspects of this compound as a potential antineoplastic agent.

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound exerts its cytotoxic effects by competitively inhibiting dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in several key biosynthetic pathways, including the synthesis of thymidylate and purine nucleotides.

The inhibition of DHFR by this compound leads to a depletion of the intracellular THF pool. This has several downstream consequences:

-

Inhibition of DNA Synthesis: The lack of THF derivatives, particularly N5,N10-methylenetetrahydrofolate, halts the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. This leads to an accumulation of dUMP and a "thymineless death" of rapidly proliferating cells.

-

Inhibition of Purine Synthesis: THF derivatives are also required for two steps in the de novo purine biosynthesis pathway. Depletion of THF inhibits the synthesis of purine rings, further disrupting DNA and RNA synthesis.

-

Inhibition of Amino Acid Metabolism: Certain amino acid conversions, such as the conversion of serine to glycine and homocysteine to methionine, are dependent on THF cofactors.

The overall effect of DHFR inhibition by this compound is the induction of cell cycle arrest, primarily at the S-phase, and ultimately, apoptosis in cancer cells.

Below is a diagram illustrating the central role of DHFR in cellular metabolism and the inhibitory action of this compound.

Quantitative Data on Antineoplastic Activity

A critical aspect of evaluating any potential anticancer agent is the quantitative assessment of its cytotoxic and antiproliferative effects against various cancer cell lines. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits a biological process (e.g., cell growth) by 50%.

Table 1: Comparative in vitro Cytotoxicity of this compound and Methotrexate

| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Methotrexate IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Data Not Available | 0.01 - 0.1 |

| HeLa | Cervical Adenocarcinoma | Data Not Available | 0.02 - 0.2 |

| A549 | Lung Carcinoma | Data Not Available | 0.1 - 1.0 |

| HCT116 | Colon Carcinoma | Data Not Available | 0.05 - 0.5 |

| Jurkat | T-cell Leukemia | Data Not Available | 0.001 - 0.01 |

Note: The IC50 values for Methotrexate are approximate and can vary depending on the experimental conditions (e.g., cell density, incubation time, assay method).

Experimental Protocols for Preclinical Evaluation

The preclinical assessment of a potential antineoplastic agent like this compound involves a series of in vitro and in vivo experiments to determine its efficacy and safety profile. Below are detailed methodologies for key experiments that would be essential in this evaluation.

In Vitro Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Culture: Culture cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare a series of dilutions of this compound (and a comparator drug like Methotrexate) in the culture medium. Replace the existing medium in the wells with the drug-containing medium. Include a vehicle control (medium with the solvent used to dissolve the drug) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a non-linear regression analysis.

In Vivo Xenograft Tumor Model

This in vivo model is crucial for evaluating the antitumor efficacy of a compound in a living organism.

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 HCT116 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound to the treatment group via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.

-

Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the antitumor efficacy.

Clinical Development

As of the current date, there is no publicly available information regarding clinical trials of this compound for the treatment of cancer. The development of a new antineoplastic agent typically follows a phased approach:

-

Phase I: To determine the safety, dosage, and side effects in a small group of patients.

-

Phase II: To evaluate the effectiveness of the drug against a specific type of cancer.

-

Phase III: To compare the new drug to the standard treatment in a large group of patients.

-

Phase IV: Post-marketing studies to monitor the long-term safety and effectiveness.

Should this compound show promising results in preclinical studies, it would need to undergo this rigorous clinical trial process before it could be considered for regulatory approval.

Conclusion and Future Directions

This compound, as a dihydrofolate reductase inhibitor, holds theoretical promise as an antineoplastic agent due to its well-defined mechanism of action targeting a crucial pathway in cancer cell proliferation. However, the lack of comprehensive preclinical and clinical data in the public domain highlights the need for further research to validate its therapeutic potential.

Future research should focus on:

-

In Vitro Profiling: Determining the IC50 values of this compound against a broad panel of cancer cell lines to identify sensitive cancer types.

-

In Vivo Efficacy: Conducting robust preclinical studies using various animal models to evaluate its antitumor activity and safety profile.

-

Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with other chemotherapeutic agents or targeted therapies.

The generation of such data will be critical in determining whether this compound can be advanced into clinical development as a novel anticancer drug.

References

Denopterin's Impact on Purine and Pyrimidine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denopterin, an antifolate agent, exerts its biological effects through the competitive inhibition of dihydrofolate reductase (DHFR). This inhibition disrupts the regeneration of tetrahydrofolate, a vital cofactor in the synthesis of purines and pyrimidines, leading to the arrest of DNA replication and cell proliferation. This technical guide provides an in-depth analysis of the mechanism of action of this compound, leveraging available data from the closely related and extensively studied antifolates, Aminopterin and Methotrexate, to elucidate its quantitative impact and the experimental methodologies used for its characterization.

Introduction: The Central Role of Dihydrofolate Reductase

Purine and pyrimidine nucleotides are the fundamental building blocks of nucleic acids, DNA and RNA. Their de novo synthesis is a complex and energy-intensive process, critically dependent on a one-carbon transfer reaction mediated by derivatives of tetrahydrofolate (THF). Dihydrofolate reductase (DHFR) is a key enzyme that catalyzes the reduction of dihydrofolate (DHF) to THF. By regenerating the cellular pool of THF, DHFR plays an indispensable role in the synthesis of thymidylate and purine precursors.

This compound is classified as a competitive inhibitor of DHFR.[1][2] By binding to the active site of DHFR, this compound blocks the reduction of DHF, leading to a depletion of THF. This, in turn, inhibits the downstream reactions that require THF as a cofactor, ultimately disrupting the synthesis of purines and pyrimidines.

Mechanism of Action of this compound and Related Antifolates

The primary mechanism of action for this compound and other classical antifolates is the competitive inhibition of DHFR. These molecules are structural analogs of folic acid and compete with the natural substrate, DHF, for binding to the enzyme's active site. The inhibition of DHFR leads to a cascade of downstream effects, culminating in the disruption of DNA synthesis and repair.

The following diagram illustrates the central role of DHFR in folate metabolism and its inhibition by antifolates like this compound.

Quantitative Analysis of DHFR Inhibition

Due to the limited availability of specific quantitative data for this compound, this section presents data from its close structural analogs, Aminopterin and Methotrexate, which are also potent DHFR inhibitors. This information serves as a reliable proxy to understand the inhibitory potential of this compound.

Inhibition Constants (Ki) and IC50 Values

The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, with a lower Ki indicating a more potent inhibitor.[3][4] The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

| Inhibitor | Enzyme Source | Ki (Inhibition Constant) | IC50 (50% Inhibitory Concentration) | Reference |

| Aminopterin | Human DHFR | 3.7 pM | 5.1 nM (CCRF-CEM cells) | [5][6] |

| Methotrexate | Human DHFR | ~2 pM - 34 pM | 0.08 µM - 4 nM | [6][7] |

| Methotrexate | Bovine Liver DHFR | - | 4 nM | [7] |

Table 1: Quantitative Data for DHFR Inhibition by Aminopterin and Methotrexate.

Impact on Purine and Pyrimidine Nucleotide Pools

The inhibition of DHFR by antifolates directly impacts the intracellular concentrations of purine and pyrimidine nucleotides. The depletion of THF leads to a reduction in the synthesis of these essential precursors for DNA and RNA.

Studies on Methotrexate have demonstrated a dose- and time-dependent effect on nucleotide pools in malignant T-lymphoblasts.[8] Treatment with Methotrexate leads to a depletion of deoxyribonucleotide pools and an inhibition of both purine and pyrimidine synthesis.[8][9] In some contexts, the inhibition of de novo purine synthesis can lead to an accumulation of its precursor, 5-phosphoribosyl-1-pyrophosphate (PP-ribose-P), which can paradoxically stimulate pyrimidine biosynthesis.[9]

| Treatment | Cell Line | Effect on Purine Pools | Effect on Pyrimidine Pools | Reference |

| Methotrexate (0.02 µM) | MOLT-4 | Partial inhibition of de novo synthesis | - | [8] |

| Methotrexate (0.2 µM) | MOLT-4 | Complete inhibition of de novo synthesis | Depletion of deoxyribonucleotides | [8] |

| Methotrexate | Human T-lymphocytes | Inhibition of de novo synthesis | Stimulation of UTP synthesis | [9] |

| Methotrexate | Rheumatoid Arthritis Patients | Decreased circulating purines | Decreased circulating pyrimidines | [10][11] |

Table 2: Effects of Methotrexate on Nucleotide Pools.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the context of characterizing DHFR inhibitors like this compound.

DHFR Inhibition Assay

This protocol describes a spectrophotometric method to determine the inhibitory activity of a compound against DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the reduction of DHF to THF.

Materials:

-

Purified recombinant human DHFR

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT)

-

This compound (or other inhibitor) stock solution

-

96-well UV-transparent microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and the desired concentration of the inhibitor (e.g., this compound).

-

Add the purified DHFR enzyme to the reaction mixture and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate, DHF.

-

Immediately measure the decrease in absorbance at 340 nm in kinetic mode for a specified duration (e.g., 10-20 minutes).

-

The rate of the reaction is calculated from the linear portion of the absorbance curve.

-

To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

The following workflow diagram illustrates the DHFR inhibition assay protocol.

Analysis of Intracellular Nucleotide Pools by HPLC

This protocol outlines a method for the extraction and quantification of intracellular purine and pyrimidine nucleotides using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cell culture of interest

-

Cold methanol (60-80%) or other extraction buffer

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18 reverse-phase)

-

Mobile phase buffers (e.g., phosphate buffer with an ion-pairing agent)

-

Nucleotide standards (ATP, GTP, CTP, UTP, dATP, dGTP, dCTP, dTTP)

Procedure:

-

Cell Lysis and Extraction:

-

Harvest cultured cells by centrifugation.

-

Wash the cell pellet with cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract the nucleotides by adding cold methanol and vortexing vigorously.

-

Centrifuge to pellet the cell debris.

-

-

Sample Preparation:

-

Collect the supernatant containing the nucleotides.

-

Dry the supernatant under vacuum or by lyophilization.

-

Reconstitute the dried extract in a suitable buffer for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Separate the nucleotides using a gradient or isocratic elution with the appropriate mobile phase.

-

Detect the nucleotides using a UV detector at a specific wavelength (e.g., 254 nm).

-

-

Quantification:

-

Identify and quantify the individual nucleotide peaks by comparing their retention times and peak areas to those of the known standards.

-

Normalize the nucleotide concentrations to the cell number or total protein content.

-

The logical relationship for nucleotide pool analysis is depicted in the following diagram.

Conclusion

This compound, as a dihydrofolate reductase inhibitor, represents a class of compounds with a well-defined mechanism of action that directly impacts the fundamental processes of purine and pyrimidine synthesis. While specific quantitative data for this compound remains limited in the public domain, the extensive research on its close analogs, Aminopterin and Methotrexate, provides a robust framework for understanding its potent inhibitory effects on DHFR and the consequent disruption of nucleotide metabolism. The experimental protocols detailed in this guide offer standardized methods for the further characterization of this compound and other novel antifolates, which are crucial for advancing research and development in areas such as oncology and immunology. Further studies are warranted to delineate the precise quantitative parameters of this compound's activity to fully realize its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Untitled Document [ucl.ac.uk]

- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]

- 5. selleckchem.com [selleckchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dose-related effects of methotrexate on purine and pyrimidine nucleotides and on cell-kinetic parameters in MOLT-4 malignant human T-lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methotrexate inhibits the first committed step of purine biosynthesis in mitogen-stimulated human T-lymphocytes: a metabolic basis for efficacy in rheumatoid arthritis? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of methotrexate on blood purine and pyrimidine levels in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Unraveling the Antifolate Properties of Denopterin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denopterin, a classical antifolate agent, operates as a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in cellular metabolism. This inhibition disrupts the synthesis of vital precursors for DNA and RNA, leading to cytotoxic effects, particularly in rapidly proliferating cells. This technical guide provides a comprehensive overview of the antifolate properties of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and drug development efforts centered on this and other antifolate compounds.

Introduction

Antifolates represent a cornerstone in the history of chemotherapy and continue to be a subject of significant research interest. These compounds function by interfering with the metabolic pathways dependent on folic acid, a crucial B vitamin. This compound is recognized as a member of this class, acting as an antimetabolite with toxic effects on cells, indicating its potential in cancer therapy. The primary target of this compound and other classical antifolates is dihydrofolate reductase (DHFR). This guide delves into the specifics of this compound's interaction with DHFR and its subsequent cellular consequences.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

The principal mechanism of action for this compound is the competitive inhibition of dihydrofolate reductase (DHFR). DHFR is a pivotal enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.

By binding to the active site of DHFR, this compound prevents the binding of the natural substrate, DHF. This blockade leads to a depletion of the intracellular pool of THF, which in turn halts the synthesis of nucleotides necessary for DNA replication and repair. Consequently, rapidly dividing cells, such as cancer cells, which have a high demand for nucleotide synthesis, are particularly susceptible to the cytotoxic effects of DHFR inhibition.

The following diagram illustrates the central role of DHFR in the folate metabolic pathway and the inhibitory action of this compound.

Quantitative Analysis of Antifolate Activity

Table 1: Comparative Inhibitory Activity of Antifolates

| Compound | Target | Assay Type | Cell Line | IC50 / Ki | Reference |

| This compound | DHFR | Enzymatic Assay | - | Data not available | - |

| Cell Growth | Proliferation Assay | L1210 | Data not available | - | |

| Methotrexate | DHFR | Enzymatic Assay | L1210 | IC50: 0.160 µM | |

| Cell Growth | Proliferation Assay | L1210 | IC50: 0.002 µM | ||

| Aminopterin | DHFR | Enzymatic Assay | L1210 | IC50: 0.072 µM | |

| Cell Growth | Proliferation Assay | L1210 | IC50: 0.002 µM |

Note: The IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are key metrics for quantifying the potency of an inhibitor. Lower values indicate higher potency.

Experimental Protocols

To facilitate further investigation into the antifolate properties of this compound, this section outlines detailed methodologies for key experiments.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of a compound on DHFR activity. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of DHF to THF.

Materials:

-

Purified recombinant DHFR enzyme

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagents: Prepare working solutions of DHFR, DHF, NADPH, and this compound in the assay buffer. A range of this compound concentrations should be prepared to determine the IC50 value.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

This compound solution (at various concentrations) or solvent control

-

DHFR enzyme solution

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the NADPH and DHF solutions to each well to start the reaction.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

The following diagram outlines the workflow for the DHFR inhibition assay.

Cell Growth Inhibition Assay

This cell-based assay determines the cytotoxic effect of this compound on a cancer cell line, such as L1210 murine leukemia cells, which are commonly used to evaluate antifolates.

Materials:

-

L1210 cells (or other suitable cancer cell line)

-

Complete cell culture medium (e.g., RPMI-1640 with fetal bovine serum)

-

This compound stock solution

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, resazurin, or a reagent for ATP quantification)

-

Microplate reader for absorbance or fluorescence measurement

Procedure:

-

Cell Seeding: Seed the L1210 cells into 96-well plates at a predetermined density and allow them to attach overnight (if applicable for adherent cells).

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the wells. Include a vehicle control (medium with solvent).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the drug concentration and determine the IC50 value.

The logical flow of the cell growth inhibition assay is depicted in the diagram below.

Cellular Uptake and Transport

The efficacy of antifolates is not solely dependent on their affinity for DHFR but also on their ability to enter and accumulate within target cells. While specific studies on this compound's transport are scarce, classical antifolates like methotrexate are known to enter cells via specific transporters, primarily the reduced folate carrier (RFC). It is plausible that this compound utilizes similar uptake mechanisms. Further research is required to elucidate the specific transporters involved in this compound's cellular entry and efflux, as these can be critical determinants of its therapeutic index and potential mechanisms of resistance.

Conclusion and Future Directions

This compound is a classical antifolate that exerts its cytotoxic effects through the potent inhibition of dihydrofolate reductase. While its mechanism of action is well-understood within the context of antifolate pharmacology, a notable gap exists in the recent literature regarding its specific quantitative inhibitory and cytotoxic potencies. The experimental protocols provided in this guide offer a framework for researchers to systematically reinvestigate and quantify the antifolate properties of this compound. Future research should focus on determining the IC50 values of this compound against a panel of cancer cell lines, elucidating its specific cellular transport mechanisms, and exploring its potential in combination therapies. A deeper understanding of these aspects will be crucial for assessing the therapeutic potential of this compound and for the rational design of novel antifolate agents with improved efficacy and selectivity.

Unveiling Denopterin: A Technical Guide to its Discovery and Historical Context

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth exploration of the discovery, historical context, and core scientific data related to Denopterin, a notable yet less-publicized member of the antifolate class of compounds. Addressed to researchers, scientists, and professionals in drug development, this document collates available information on its synthesis, mechanism of action, and biological activity, presenting it in a structured and technically detailed format.

Introduction and Historical Context

This compound, chemically known as (2S)-2-[[4-[1-(2-amino-4-oxo-3H-pteridin-6-yl)ethyl-methylamino]benzoyl]amino]pentanedioic acid, is a synthetic derivative of folic acid.[1] It is also recognized by the synonyms 9,10-Dimethylpteroylglutamic acid and Dimetfol.[1][2] Its emergence is rooted in the broader history of the development of folic acid antagonists, a class of drugs that heralded the dawn of modern chemotherapy.

The foundational work on antifolates began in the late 1940s with the discovery of aminopterin and its successor, methotrexate. These molecules were found to be potent inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and certain amino acids, thereby halting the proliferation of rapidly dividing cells, such as cancer cells.[3][4][5][6]

While the precise date and discoverer of this compound's first synthesis are not prominently documented in readily available literature, early evidence of its investigation appears in the proceedings of scientific conferences in the mid-20th century. For instance, a 1952 publication in Blood, The Journal of Hematology, presents data on the biological activity of "9,10-dimethylpteroylglutamic acid (Dimetfol)" against various tumor models.[1] This places the study of this compound within the initial wave of research into second-generation antifolates, exploring modifications to the basic pteroylglutamic acid structure to improve efficacy and selectivity. The name "A-Denopterin" is also found in this historical document, referring to the 4-amino analogue, 4-amino-9,10-dimethylpteroyl-glutamic acid, highlighting the chemical explorations of the time.[1]

This compound's structural distinction lies in the methylation at the 9 and 10 positions of the pteroylglutamic acid backbone. This modification differentiates it from methotrexate, which has a methyl group at the N10 position and an amino group at the C4 position.

Mechanism of Action

This compound functions as a competitive inhibitor of dihydrofolate reductase (DHFR).[7] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA. By binding to the active site of DHFR, this compound blocks the production of THF, leading to a depletion of the nucleotide pool. This disruption of DNA synthesis and repair ultimately induces cell cycle arrest and apoptosis in rapidly proliferating cells.

The following diagram illustrates the central role of DHFR in the folate metabolic pathway and the inhibitory action of this compound.

Caption: this compound inhibits DHFR, blocking the folate pathway and DNA synthesis.

Quantitative Biological Activity

Historical data on the biological activity of this compound (referred to as Dimetfol) is available from early cancer screening studies. The following table summarizes its effects on various tumor models as reported in 1952.

| Tumor Model | Compound | Maximum Tolerated Dose (mg/kg, 5 days) | Activity |

| Chick embryo sarcoma 180 | 9,10-dimethylpteroylglutamic acid (Dimetfol) | 500.0 | + |

| Mouse Adenocarcinoma | 9,10-dimethylpteroylglutamic acid (Dimetfol) | 500.0 | +/- |

| Mouse Sarcoma 180 | 9,10-dimethylpteroylglutamic acid (Dimetfol) | 500.0 | + |

| Mouse Leukemia | 9,10-dimethylpteroylglutamic acid (Dimetfol) | 500.0 | + |

| Rat Carcinoma | 9,10-dimethylpteroylglutamic acid (Dimetfol) | 500.0 | 0 |

| Rat Sarcoma | 9,10-dimethylpteroylglutamic acid (Dimetfol) | 500.0 | + |

Activity Key: + = active, +/- = slight activity, 0 = not active (Source: Blood, The Journal of Hematology, 1952)[1]

Experimental Protocols

Detailed experimental protocols for the original synthesis and biological evaluation of this compound are not extensively documented. However, based on the known chemistry of folic acid analogs and standard methodologies for assessing antifolate activity, the following represents likely protocols.

Synthesis of 9,10-Dimethylpteroylglutamic Acid (this compound)

The synthesis of this compound would likely follow a multi-step process analogous to the synthesis of other pteroylglutamic acid derivatives. A plausible synthetic workflow is outlined below.

Caption: A generalized workflow for the synthesis of this compound.

Methodology: The synthesis would likely involve the initial construction of a substituted pteridine ring system. This is often achieved through the condensation of a substituted pyrimidine with a dicarbonyl compound. The resulting pteridine core would then be functionalized, for example, through halogenation, to allow for coupling with a derivative of p-aminobenzoylglutamic acid. The final step would be the coupling reaction to form the complete this compound molecule, followed by purification and characterization.

Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of this compound against DHFR can be determined using a spectrophotometric assay that measures the decrease in NADPH concentration.

Principle: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the enzyme activity.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM DTT.

-

Enzyme Solution: Purified recombinant human DHFR diluted in assay buffer.

-

Substrate Solution: Dihydrofolic acid (DHF) dissolved in assay buffer containing a small amount of NaOH to aid dissolution, then pH adjusted.

-

Cofactor Solution: NADPH dissolved in assay buffer.

-

Inhibitor Solution: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add assay buffer, DHFR enzyme solution, and the this compound solution (or vehicle control).

-

Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of DHF and NADPH.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Cell Viability (Cytotoxicity) Assay

The cytotoxic effect of this compound on cancer cell lines can be assessed using a standard MTT or similar cell viability assay.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., a leukemia or solid tumor line) in appropriate growth medium.

-

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

-

The following diagram illustrates the workflow for a typical cell viability assay.

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

Conclusion

This compound represents an early exploration into the chemical diversification of folic acid antagonists. While it has not achieved the clinical prominence of methotrexate, its study provides valuable insight into the structure-activity relationships of DHFR inhibitors. The historical data, though limited, confirms its biological activity against cancer models. The experimental protocols outlined in this guide provide a framework for the contemporary re-evaluation and further investigation of this compound and related compounds. This document serves as a foundational resource for researchers interested in the rich history and ongoing potential of antifolate drug discovery.

References

Methodological & Application

Application Notes and Protocols for Denopterin In Vitro Assays in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denopterin is an antifolate agent that acts as a competitive inhibitor of dihydrofolate reductase (DHFR). This enzyme plays a crucial role in the synthesis of tetrahydrofolate, an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, this compound disrupts DNA replication and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells. These application notes provide a comprehensive overview of the in vitro assays used to evaluate the anticancer effects of this compound on various cancer cell lines.

Mechanism of Action

This compound exerts its cytotoxic effects by targeting the folate metabolic pathway. As a structural analog of folic acid, it binds to the active site of dihydrofolate reductase (DHFR) with high affinity, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital one-carbon donor in the synthesis of purines and thymidylate, which are essential precursors for DNA and RNA synthesis. The depletion of THF pools leads to the inhibition of DNA synthesis and repair, ultimately causing cell cycle arrest and inducing apoptosis in cancer cells.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from in vitro assays with this compound. Researchers should populate these tables with their experimental findings.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (IC50 Values)

| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| Example: MCF-7 | Breast | Data to be filled | Data to be filled | Data to be filled |

| Example: HeLa | Cervical | Data to be filled | Data to be filled | Data to be filled |

| Example: A549 | Lung | Data to be filled | Data to be filled | Data to be filled |

| Example: HepG2 | Liver | Data to be filled | Data to be filled | Data to be filled |

Table 2: Apoptosis Induction by this compound in Cancer Cell Lines

| Cancer Cell Line | This compound Conc. (µM) | Treatment Duration (h) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptosis |

| Example: MCF-7 | e.g., IC50 value | 48 | Data to be filled | Data to be filled | Data to be filled |

| Example: HeLa | e.g., IC50 value | 48 | Data to be filled | Data to be filled | Data to be filled |

| Example: A549 | e.g., IC50 value | 48 | Data to be filled | Data to be filled | Data to be filled |

| Example: HepG2 | e.g., IC50 value | 48 | Data to be filled | Data to be filled | Data to be filled |

Table 3: Effect of this compound on Cell Cycle Distribution in Cancer Cell Lines

| Cancer Cell Line | This compound Conc. (µM) | Treatment Duration (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Example: MCF-7 | e.g., IC50 value | 24 | Data to be filled | Data to be filled | Data to be filled |

| Example: HeLa | e.g., IC50 value | 24 | Data to be filled | Data to be filled | Data to be filled |

| Example: A549 | e.g., IC50 value | 24 | Data to be filled | Data to be filled | Data to be filled |

| Example: HepG2 | e.g., IC50 value | 24 | Data to be filled | Data to be filled | Data to be filled |

Visualizations

Application Notes for Denopterin: A DHFR Inhibitor in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle

Denopterin, also known as Pteroylglutamic acid or folic acid, is identified as an antifolate agent that acts as a dihydrofolate reductase (DHFR) inhibitor.[1] The enzyme DHFR is critical for cellular synthesis of purines and pyrimidines, essential components of DNA and RNA. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a key cofactor in one-carbon transfer reactions required for nucleotide biosynthesis.[2][3] By inhibiting DHFR, this compound blocks the regeneration of THF, leading to a depletion of the nucleotide pool, which in turn inhibits DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cells.[3][4] This mechanism makes DHFR a prime target in cancer therapy.

While this compound is classified as a DHFR inhibitor, comprehensive data on its direct cytotoxic effects and specific IC50 values in cancer cell lines are not widely available in peer-reviewed literature. Pteroylglutamic acid (folic acid) is a vital vitamin, and studies often focus on its role in promoting cell growth or how its supplementation affects the efficacy of other chemotherapeutic agents.[1][5]

Therefore, to provide detailed and practical protocols for researchers studying this pathway, this document will use Methotrexate (MTX) as a representative, potent, and well-documented DHFR inhibitor. The methodologies and data presented are based on established findings for Methotrexate and serve as a robust guideline for investigating the effects of DHFR inhibitors like this compound in a cell culture setting.

Quantitative Data: In Vitro Potency of a Representative DHFR Inhibitor

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Methotrexate (MTX) across various human cancer cell lines. These values indicate the concentration of the drug required to inhibit the growth of 50% of the cell population and are essential for designing cell-based assays.

| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) |

| Daoy | Medulloblastoma | 6 days | 0.095 |

| Saos-2 | Osteosarcoma | 6 days | 0.035 |

| HCT-116 | Colorectal Carcinoma | 48 hours | 0.15 |

| A-549 | Lung Carcinoma | 48 hours | 0.10 |

| LCLC-103H | Lung Cancer | 96 hours | 0.025 |

| MCF-7 | Breast Adenocarcinoma | 24-48 hours | > 50 (Resistant) |

Note: IC50 values can vary significantly based on experimental conditions such as cell density, medium composition, and the specific viability assay used. The data presented are compiled from multiple sources for comparative purposes.[3][4][6][7]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action for DHFR inhibitors and a standard workflow for determining cytotoxic activity in cell culture.

Experimental Protocols

The following protocols provide a detailed methodology for preparing stock solutions and assessing the cytotoxic effects of a DHFR inhibitor in adherent cancer cell lines.

Protocol 1: Preparation of a 10 mM Methotrexate (MTX) Stock Solution

Materials:

-

Methotrexate (MTX), powder form

-

1 M Sodium Hydroxide (NaOH)

-

Sterile cell culture grade Dulbecco's Phosphate-Buffered Saline (DPBS) or desired culture medium

-

Sterile conical tubes (1.5 mL or 15 mL)

-

Sterile-filtered pipette tips

-

Vortex mixer

Method:

-

Calculate Mass: Determine the mass of MTX powder needed. For a 10 mM stock in 10 mL, you would need:

-

Mass = Molarity × Volume × Molecular Weight

-

Mass = 0.01 mol/L × 0.01 L × 454.4 g/mol = 0.04544 g = 45.44 mg

-

-

Weighing: Carefully weigh out 45.44 mg of MTX powder in a sterile microcentrifuge tube or a suitable container within a chemical fume hood.

-

Solubilization: Methotrexate is sparingly soluble in water but dissolves in dilute alkali solutions.[8] Add a minimal volume of 1 M NaOH dropwise to the MTX powder while gently vortexing until the powder is fully dissolved. Use the smallest volume necessary.

-

Dilution: Once dissolved, bring the solution to a final volume of 10 mL using sterile DPBS or cell culture medium. For example, if you used 100 µL of NaOH, add 9.9 mL of DPBS.

-

Sterilization: Sterilize the 10 mM stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected conical tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile, light-protected microcentrifuge tubes. Store aliquots at -20°C. A stock solution stored at -20°C is stable for at least one month.[8] Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability Assay (MTT-Based) for IC50 Determination

This protocol describes a method to determine the concentration of a DHFR inhibitor that inhibits cell growth by 50% using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Selected adherent cancer cell line (e.g., HCT-116, A-549)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Trypsin-EDTA solution

-

Sterile 96-well flat-bottom cell culture plates

-

10 mM DHFR inhibitor stock solution (from Protocol 1)

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multichannel pipette

-

Microplate reader

Methodology:

-

Cell Seeding:

-

Harvest cells from a sub-confluent culture flask using Trypsin-EDTA.

-

Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.

-